molecular formula C12H14F3NO B1621938 1-[3-(Trifluoromethyl)phenyl]piperidin-4-ol CAS No. 71989-92-9

1-[3-(Trifluoromethyl)phenyl]piperidin-4-ol

Cat. No.: B1621938
CAS No.: 71989-92-9
M. Wt: 245.24 g/mol
InChI Key: CAEKNRWCZUHTDC-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]piperidin-4-ol is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The trifluoromethyl group attached to the phenyl ring significantly influences the compound’s chemical properties and biological activities

Preparation Methods

The synthesis of 1-[3-(Trifluoromethyl)phenyl]piperidin-4-ol typically involves the following steps:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

1-[3-(Trifluoromethyl)phenyl]piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more efficiently. This property is crucial for its activity in the central nervous system, where it may interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism .

Comparison with Similar Compounds

1-[3-(Trifluoromethyl)phenyl]piperidin-4-ol can be compared with other piperidine derivatives and trifluoromethyl-containing compounds:

The presence of the trifluoromethyl group in this compound makes it unique, as this group significantly influences its pharmacokinetics and pharmacodynamics.

Conclusion

This compound is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. Its synthesis, chemical reactions, and applications in medicinal chemistry, biology, and industry highlight its versatility and potential for further research and development.

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)9-2-1-3-10(8-9)16-6-4-11(17)5-7-16/h1-3,8,11,17H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEKNRWCZUHTDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40992677
Record name 1-[3-(Trifluoromethyl)phenyl]piperidin-4-ol
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Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71989-92-9
Record name 1-[3-(Trifluoromethyl)phenyl]-4-piperidinol
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URL https://commonchemistry.cas.org/detail?cas_rn=71989-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-(Trifluoromethyl)phenyl)piperidin-4-ol
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Record name 1-[3-(Trifluoromethyl)phenyl]piperidin-4-ol
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Record name 1-[3-(trifluoromethyl)phenyl]piperidin-4-ol
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Synthesis routes and methods

Procedure details

A mixture of 1-bromo-3-(trifluoromethyl)benzene (6.13 mL, 44.44 mmol), piperidin-4-ol (5.608 g, 55.44 mmol), diacetoxypalladium (0.200 g, 0.89 mmol), 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (0.553 g, 0.89 mmol) and cesium carbonate (18.10 g, 55.55 mmol) in dioxane (100 mL) was evacuated and backfilled with N2 three times and then it was heated at 100 °C for 6h. The mixture was filtered through filter agent(supercell), washed with EtOAc. The combined filtrate was concentrated. The residue was purified by silica gel column(0-35% EtOAc/hexane) to give 1-(3-(trifluoromethyl)phenyl)piperidin-4-ol (4.70 g, 43.1 %) as a yellow oil. 1H NMR (400 MHz, DMSO-d6) d 7.38 (t, _J_ = 8.03 Hz, 1H), 7.20 (dd, _J_ = 2.38, 8.41 Hz, 1H), 7.13 (s, 1H), 7.00 (d, _J_ = 7.78 Hz, 1H), 4.64 - 4.72 (m, 1H), 3.53 - 3.72 (m, 3H), 2.93 (ddd, _J_ = 3.01, 9.98, 12.86 Hz, 2H), 1.71 - 1.88 (m, 2H), 1.45 (dtd, _J_ = 3.89, 9.44, 12.86 Hz, 2H). LCMS 246.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.0556 mol
Type
reagent
Reaction Step One
Quantity
0.1 L
Type
solvent
Reaction Step Two
Quantity
0.0554 mol
Type
reactant
Reaction Step Three
Quantity
0.0444 mol
Type
reactant
Reaction Step Four
Quantity
0.000889 mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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